molecular formula C19H18N4O3 B4875567 ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B4875567
M. Wt: 350.4 g/mol
InChI Key: OUVMAZOTNLYUMU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate, also known as EMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMTB is a triazole-based compound that has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell growth. In bacteria, this compound has been shown to inhibit the activity of a key enzyme involved in cell wall synthesis, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the context in which it is used. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In bacteria, this compound has been shown to inhibit cell wall synthesis, which leads to cell death. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors.

Advantages and Limitations for Lab Experiments

Ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate has several advantages for lab experiments, including its high purity and stability, its ability to selectively label biomolecules, and its potential for use in a variety of applications. However, this compound also has some limitations, including its relatively high cost, its potential toxicity, and its limited solubility in certain solvents.

Future Directions

There are several future directions for research on ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate, including the development of new synthesis methods for the compound, the optimization of its properties for specific applications, and the exploration of its potential in new fields. Some possible future directions include the use of this compound in drug discovery, the development of new biomolecule labeling techniques, and the synthesis of new functional materials using this compound as a building block.
In conclusion, this compound is a triazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. This compound has the potential to be a valuable tool for researchers in a variety of fields, and further research is needed to fully understand its properties and potential applications.

Scientific Research Applications

Ethyl 2-{[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, this compound has been shown to have anticancer and antimicrobial properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent probes and sensors. In chemical biology, this compound has been used as a tool for the labeling and detection of biomolecules, such as proteins and nucleic acids.

Properties

IUPAC Name

ethyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-3-26-19(25)15-11-7-8-12-16(15)20-18(24)17-13(2)23(22-21-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVMAZOTNLYUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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